molecular formula C18H17F3N2O3 B8037773 XEN445

XEN445

Cat. No.: B8037773
M. Wt: 366.3 g/mol
InChI Key: NBGRERFNOKZQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

2-[3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)12-4-5-16(15(9-12)17(24)25)23-8-6-14(10-23)26-11-13-3-1-2-7-22-13/h1-5,7,9,14H,6,8,10-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGRERFNOKZQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

XEN445 can be synthesized from commercially available chemicals. The synthesis involves the preparation of (S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid . The reaction conditions typically include the use of organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with the final product being a crystalline solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols. The compound is produced in high purity (≥98%) and is available in various quantities for research purposes .

Scientific Research Applications

Cardiovascular Disease

XEN445's ability to raise HDLc levels positions it as a promising candidate for the treatment of dyslipidemia-related cardiovascular conditions. In preclinical studies, this compound demonstrated favorable pharmacokinetic properties and efficacy in raising plasma HDLc concentrations in mice, suggesting its potential utility in human therapies aimed at improving lipid profiles and reducing cardiovascular risks .

Table 1: Effects of this compound on Lipid Metabolism

Study ReferenceModel UsedKey Findings
MiceIncreased plasma HDLc concentrations
Human subjectsVariable effects on circulating LPL levels in diabetic patients

Cancer Treatment

Recent studies have illuminated this compound's role in oncology, particularly concerning triple-negative breast cancer (TNBC). Research indicates that this compound preferentially inhibits the proliferation of LIPG-expressing TNBC cells while sparing LIPG-deficient cells. This selectivity points to its potential as a therapeutic agent targeting specific cancer cell populations .

Case Study: Inhibition of Tumor Formation

  • In vitro experiments demonstrated that this compound inhibited the self-renewal of cancer stem cells (CSCs) and reduced tumor formation in vivo. Specifically, it was shown that treatment with this compound led to significant reductions in cell viability among LIPG-expressing TNBC cell lines .

Table 2: Impact of this compound on Cancer Cell Lines

Cell LineLIPG ExpressionEffect of this compound
MCF10DCISHighSignificant inhibition of cell viability
MDA-MB-468HighSignificant inhibition of cell viability
MCF7LowNo significant effect
T47DLowNo significant effect

Comparison with Similar Compounds

Similar Compounds

  • Perphenazine-d 8 dihydrochloride
  • BL-1020 mesylate
  • Spinacetin
  • Zotepine
  • Emedastine difumarate
  • Cipralisant (enantiomer)
  • Doxepin-d 3 hydrochloride
  • A-317920
  • Alcaftadine (Standard)
  • ST-1006
  • Chlorphenoxamine
  • Mizolastine (Standard)
  • Clemastine-d 5 fumarate
  • H3 receptor-MO-1
  • Azelastine hydrochloride (Standard)
  • Izuforant
  • ABT-239
  • Fexofenadine
  • Bepotastine besilate (Standard)
  • Roxatidine (Standard)
  • Ketotifen fumarate
  • S 38093
  • Roxatidine
  • Histamine phosphate
  • Ciproxifan maleate
  • LML134
  • H4R antagonist 3
  • Olopatadine-d 3 hydrochloride

Uniqueness

XEN445 stands out due to its high selectivity and potency as an endothelial lipase inhibitor. Its ability to significantly raise high-density lipoprotein cholesterol levels in vivo makes it a unique and valuable compound for cardiovascular research .

Biological Activity

XEN445 is a potent and selective inhibitor of endothelial lipase (LIPG), which plays a crucial role in lipid metabolism and has been implicated in the progression of various cancers, particularly triple-negative breast cancer (TNBC). This article delves into the biological activity of this compound, highlighting its mechanisms of action, in vitro and in vivo effects, and relevant case studies.

This compound specifically targets LIPG, inhibiting its phospholipase activity. This inhibition has significant implications for cancer biology, particularly in TNBC, where LIPG overexpression is associated with tumor growth and metastasis. The compound's ability to reduce LIPG activity leads to decreased cell proliferation and self-renewal of cancer stem cells (CSCs) in vitro.

Key Research Findings

  • Inhibition of Cancer Cell Proliferation :
    • This compound demonstrated selective inhibition of LIPG-expressing TNBC cell lines (e.g., MCF10DCIS and MDA-MB-468) while having minimal effects on LIPG-deficient luminal breast cancer cell lines (e.g., MCF7 and T47D). Treatment with this compound at concentrations ≥100 μM significantly reduced cell viability in LIPG-expressing cells, indicating a LIPG-dependent mechanism .
  • Cell Cycle Arrest :
    • In MDA-MB-468 cells treated with this compound, G1 phase arrest was observed, with an increase from 44.14% to 55.74%, while S-G2/M populations decreased. This suggests that this compound impacts cell cycle progression primarily by inducing G1 arrest rather than apoptosis .
  • In Vivo Tumor Formation :
    • In animal models, this compound inhibited TNBC tumor formation, further supporting its potential as a therapeutic agent against aggressive breast cancers .
  • Impact on Cancer Stem Cells :
    • The compound effectively inhibited the self-renewal capabilities of CSCs in vitro, which is critical for tumor recurrence and metastasis .

Data Table: Biological Activity Summary of this compound

Activity Observation Reference
Cell Viability ReductionSignificant reduction in LIPG-expressing TNBC cells
G1 Phase ArrestIncreased from 44.14% to 55.74% in treated cells
Inhibition of CSC Self-RenewalEffective inhibition observed
Tumor Formation SuppressionIn vivo studies showed reduced tumor growth
IC50 Value0.237 μM for LIPG inhibition

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Case Study 1 : Investigated the effects of this compound on MDA-MB-468 cells overexpressing LIPG. Results indicated that treatment led to significant alterations in cell cycle dynamics without inducing apoptosis, emphasizing its role as a selective inhibitor rather than a broad cytotoxic agent .
  • Case Study 2 : Explored the impact of this compound on tumor formation in a xenograft model of TNBC. Mice treated with this compound showed reduced tumor volumes compared to controls, highlighting its potential as an anti-cancer therapeutic .

Q & A

Q. What are the primary enzymatic targets of XEN445, and how is its inhibitory activity quantified in vitro?

this compound is reported as both a cholesteryl ester transfer protein (CETP) inhibitor (IC50 = 0.237 µM) and an endothelial lipase (LIPG) inhibitor (IC50 = 0.237 µM) . Methodologically, its inhibitory activity is assessed via:

  • Enzymatic assays : Dose-response curves measuring LIPG or CETP activity under varying this compound concentrations, with activity quantified via fluorometric or colorimetric substrates (e.g., hydrolysis of lipid analogs) .
  • Cell-based models : Proliferation assays in triple-negative breast cancer (TNBC) cells, where LIPG overexpression is linked to increased proliferation. This compound’s suppression of proliferation is measured via time-lapsed cell counts or MTT assays .

Q. Which in vivo models are used to evaluate this compound’s lipid-modulating effects, and what endpoints are measured?

  • Mice : Plasma HDLc (high-density lipoprotein cholesterol) elevation is a key endpoint, measured via ELISA or chromatography after chronic dosing .
  • Zebrafish embryos : Used to study lipid nanoparticle (LNP) uptake inhibition, with outcomes quantified via fluorescence microscopy of labeled LNPs .

Q. Table 1: Key In Vivo Models and Endpoints

ModelEndpointMeasurement TechniqueReference
MicePlasma HDLc levelsELISA, Chromatography
ZebrafishLNP uptake inhibitionFluorescence microscopy

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s reported IC50 values across CETP and LIPG studies?

Discrepancies may arise from differences in:

  • Enzyme sources : Recombinant human vs. murine enzymes may exhibit varying binding affinities.
  • Assay conditions : Buffer composition (e.g., pH, co-factors) and substrate specificity (e.g., lipid analogs vs. natural substrates) .
    Methodological recommendations :
  • Perform competitive binding assays with purified enzymes to confirm target specificity.
  • Use genetic knockdown models (e.g., siRNA for LIPG or CETP) to validate functional inhibition in cellular contexts .

Q. What methodological considerations are critical when optimizing this compound’s anti-proliferative effects in TNBC models?

  • Dose optimization : Use nonlinear regression (e.g., log2[concentration] vs. activity) to identify the IC50 range while avoiding off-target effects at high doses .
  • EMT (epithelial-mesenchymal transition) modulation : Quantify EMT markers (e.g., E-cadherin, vimentin) via Western blotting to correlate proliferation suppression with metastatic potential .

Q. How can cross-species differences in this compound’s efficacy be addressed during translational studies?

  • Pharmacokinetic profiling : Compare drug metabolism (e.g., clearance rates, metabolite formation) in mice vs. zebrafish using LC-MS/MS .
  • Tissue-specific activity : Use organoid models or ex vivo tissue slices to assess lipid-modulating effects in human vs. murine systems .

Q. Table 2: Resolving Data Contradictions in this compound Studies

IssueProposed MethodologyReference
Conflicting IC50 valuesCompetitive binding assays, genetic knockdown
Off-target effects in vivoMetabolite profiling, tissue-specific assays

Methodological Guidelines for Data Analysis

  • Statistical rigor : Use ANOVA or linear regression to analyze dose-response relationships, ensuring error bars represent SEM (standard error of the mean) .
  • Reproducibility : Include positive controls (e.g., Orlistat for lipase inhibition) and validate findings across ≥3 biological replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.